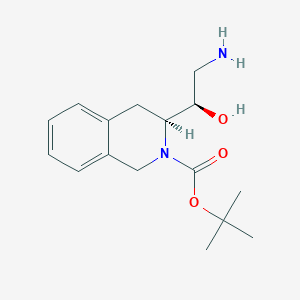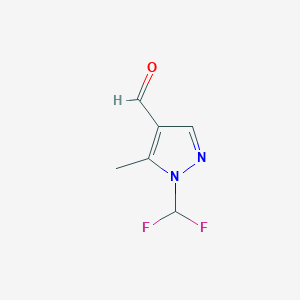
1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, characterized by the presence of a benzyloxy group and a phenyl group attached to the thiourea moiety, exhibits unique chemical properties that make it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea typically involves the reaction of 4-benzyloxyaniline with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient production. Industrial methods may also incorporate continuous flow reactors to enhance yield and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea moiety can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The benzyloxy and phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antifungal agent, showing activity against various pathogenic fungi.
Biological Studies: It has been studied for its interactions with biological targets, such as enzymes and receptors, using molecular docking techniques.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea involves its interaction with molecular targets, such as enzymes and receptors. The benzyloxy and phenyl groups contribute to the compound’s binding affinity and specificity. For instance, molecular docking studies have shown that the compound can bind to the active site of cytochrome P450 enzyme lanosterol 14 α-demethylase, inhibiting its activity and exerting antifungal effects .
Comparaison Avec Des Composés Similaires
1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea can be compared with other thiourea derivatives, such as:
1-(4-Methoxy-phenyl)-3-phenyl-thiourea: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(4-Chloro-phenyl)-3-phenyl-thiourea: Contains a chloro group, which may alter its chemical reactivity and biological activity.
1-(4-Nitro-phenyl)-3-phenyl-thiourea: The presence of a nitro group can significantly impact the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its benzyloxy group, which enhances its lipophilicity and potentially its biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H18N2OS |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1-phenyl-3-(4-phenylmethoxyphenyl)thiourea |
InChI |
InChI=1S/C20H18N2OS/c24-20(21-17-9-5-2-6-10-17)22-18-11-13-19(14-12-18)23-15-16-7-3-1-4-8-16/h1-14H,15H2,(H2,21,22,24) |
Clé InChI |
DPQAMIPNGRRZSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


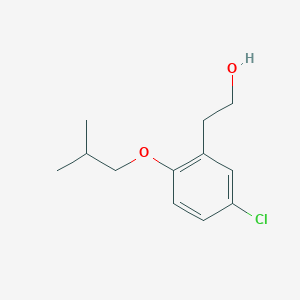

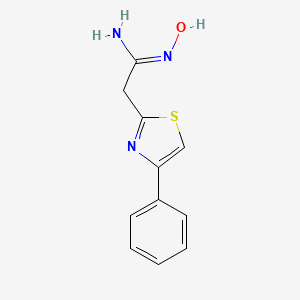
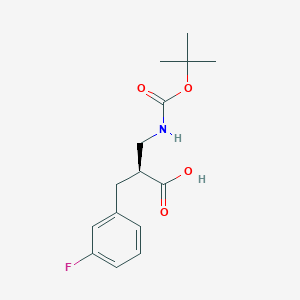

![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12989009.png)
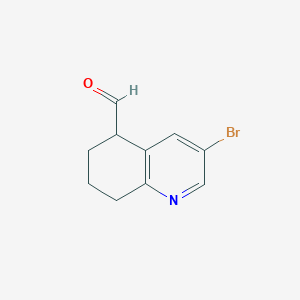
![tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12989016.png)
![6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12989019.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12989022.png)
![5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B12989026.png)
